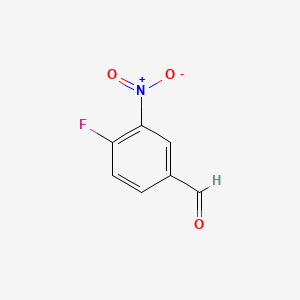

4-Fluoro-3-nitrobenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-fluoro-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILKWFRCNNILIJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344587 | |

| Record name | 4-Fluoro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42564-51-2 | |

| Record name | 4-Fluoro-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-nitrobenzaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and safety information for 4-Fluoro-3-nitrobenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₇H₄FNO₃.[1] It presents as a white to tan or light orange to yellow-green crystalline powder.[2][3] This compound is a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules and other chemical entities.[4][5] It is soluble in organic solvents like alcohols and ketones but insoluble in water.[4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FNO₃ | [1][4][6] |

| Molecular Weight | 169.11 g/mol | [1][7] |

| Melting Point | 45-47 °C | [2][4][7][8] |

| Boiling Point | 286.0 ± 25.0 °C (Predicted) | [2][4] |

| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Appearance | White to tan crystalline powder | [2] |

| Solubility | Soluble in organic solvents (alcohols, ketones), insoluble in water | [4] |

| CAS Number | 42564-51-2 | [1][7] |

| InChI Key | ILKWFRCNNILIJW-UHFFFAOYSA-N | [1][7] |

| SMILES | C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])F | [1] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes key spectral information.

Table 2: Spectral Data for this compound

| Spectrum Type | Key Peaks/Information | Source(s) |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC. | [1] |

| Mass Spectrometry (GC/MS) | m/z values of 169, 168, 122 have been observed. | [1] |

| Infrared (IR) Spectroscopy | FTIR spectra are available. | [1] |

| Raman Spectroscopy | FT-Raman spectra are available. | [1] |

Reactivity and Synthesis

The reactivity of this compound is governed by its three functional groups: the aldehyde, the nitro group, and the fluorine atom. The aldehyde group can undergo typical reactions such as oxidation, reduction, and nucleophilic addition. The nitro and fluoro groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at the position ortho and para to the nitro group. This makes it a useful building block in the synthesis of more complex molecules.[8]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 4-fluoro-3-nitrobenzyl alcohol.[2]

Materials:

-

4-fluoro-3-nitrobenzyl alcohol (1.0 g, 5.84 mmol)

-

Pyridine-sulfur trioxide complex (4.65 g, 29.2 mmol)

-

Triethylamine (B128534) (4.07 mL, 29.2 mmol)

-

Dimethyl sulfoxide (B87167) (DMSO) (12 mL)

-

Dichloromethane (B109758) (20 mL)

-

Ether (150 mL)

-

Water

-

5% potassium bisulfate solution

-

Anhydrous magnesium sulfate

Procedure:

-

A solution of 4-fluoro-3-nitrobenzyl alcohol and triethylamine in dichloromethane is prepared.[2]

-

A suspension of the pyridine-sulfur trioxide complex in dimethyl sulfoxide is added to the solution.[2]

-

The reaction mixture is stirred at room temperature for 15 minutes.[2]

-

Upon completion of the reaction, the solution is diluted with ether.[2]

-

The organic layer is washed sequentially with water, 5% potassium bisulfate solution, and again with water.[2]

-

The organic layer is then dried using anhydrous magnesium sulfate.[2]

-

The solvent is evaporated to yield this compound.[2]

Caption: General workflow for chemical synthesis and analysis.

Safety and Hazards

This compound is a chemical that requires careful handling. It is classified as harmful and an irritant.[1][9]

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed | [1][9] |

| Acute Toxicity, Dermal (Warning) | H312 | Harmful in contact with skin | [1][9] |

| Skin Corrosion/Irritation (Warning) | H315 | Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation (Warning) | H319 | Causes serious eye irritation | [1][9] |

| Acute Toxicity, Inhalation (Warning) | H332 | Harmful if inhaled | [1][9] |

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[10]

-

Response: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing. If swallowed, call a poison center or doctor/physician if you feel unwell and rinse your mouth.[10]

-

Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[10] Keep in a dark, dry place at room temperature.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

Caption: Influence of functional groups on reactivity.

References

- 1. This compound | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42564-51-2 [m.chemicalbook.com]

- 3. This compound 42564-51-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 98%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]

- 7. This compound 97 42564-51-2 [sigmaaldrich.com]

- 8. This compound 97 42564-51-2 [sigmaaldrich.com]

- 9. 42564-51-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Fluoro-3-nitrobenzaldehyde: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-nitrobenzaldehyde is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceutical agents. Its unique substitution pattern, featuring an aldehyde for further functionalization, a nitro group that can be readily transformed, and a fluorine atom which can modulate physicochemical and pharmacological properties, makes it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications in the synthesis of biologically active molecules.

Physicochemical Properties

This compound is a white to tan crystalline powder at room temperature.[1] A summary of its key quantitative data is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Weight | 169.11 g/mol | [2][3][4] |

| Molecular Formula | C₇H₄FNO₃ | [2][5] |

| CAS Number | 42564-51-2 | [3][6] |

| Melting Point | 45-47 °C | [5][6][7] |

| Boiling Point | 286.0 ± 25.0 °C (Predicted) | [1] |

| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | ILKWFRCNNILIJW-UHFFFAOYSA-N | [2] |

| SMILES | O=Cc1ccc(F)c(c1)--INVALID-LINK--[O-] | [7] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. A common and effective method is the nitration of 4-fluorobenzaldehyde. Another documented approach involves the oxidation of (4-fluoro-3-nitrophenyl)methanol.

Experimental Protocol: Synthesis via Oxidation of (4-fluoro-3-nitrophenyl)methanol

This protocol details the synthesis of this compound from (4-fluoro-3-nitrophenyl)methanol using a pyridine-sulfur trioxide complex.[1]

Materials:

-

(4-fluoro-3-nitrophenyl)methanol

-

Pyridine-sulfur trioxide complex

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

5% Potassium bisulfate solution

-

Water

-

Anhydrous magnesium sulfate

-

Reaction vessel with stirring and temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of (4-fluoro-3-nitrophenyl)methanol (1.0 g, 5.84 mmol) and triethylamine (4.07 mL, 29.2 mmol) in dichloromethane (20 mL), add a dimethyl sulfoxide (12 mL) suspension of the pyridine-sulfur trioxide complex (4.65 g, 29.2 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Upon completion of the reaction (monitored by TLC), dilute the reaction solution with diethyl ether (150 mL).

-

Wash the organic layer sequentially with water, 5% potassium bisulfate solution, and again with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

A patent describes a synthesis method involving the reaction of 4-chloro-3-nitrobenzaldehyde (B100839) with potassium fluoride (B91410) in dimethylformamide at 160°C, yielding this compound in high yield after workup.[3]

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehydic proton and the aromatic protons, with coupling patterns consistent with the substitution on the benzene (B151609) ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde, the carbon atoms attached to the fluorine and nitro groups, and the other aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the carbonyl group (C=O) of the aldehyde, the nitro group (N-O), and the carbon-fluorine bond (C-F).

-

Mass Spectrometry: Mass spectrometry will show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The presence of three distinct functional groups allows for sequential and regioselective modifications.

It is utilized in the synthesis of precursors for complex molecules, including mimics of the antibiotic vancomycin (B549263) and ring-fluorinated phenylephrines.[6][7][8] The aldehyde group can readily undergo condensation reactions, while the nitro group can be reduced to an amine, which can then be further functionalized.

While a direct synthesis of a marketed drug from this compound is not prominently documented, the structurally related 3-chloro-4-fluoroaniline (B193440) is a key intermediate in the synthesis of Dacomitinib, an irreversible pan-HER inhibitor.[6] This highlights the importance of the fluoro-nitro-aromatic scaffold in the development of kinase inhibitors. Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial agents and IDO1 inhibitors.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is an irritant to the eyes, respiratory system, and skin.[5] It is harmful if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it an accessible starting material for the construction of complex and biologically active molecules. The strategic placement of its functional groups offers chemists a powerful tool for the development of novel therapeutic agents.

References

- 1. CN103304492A - Synthesis method of EGFR (epidermal growth factor receptor) inhibitor Dacomitinib - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. ukm.my [ukm.my]

- 7. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drugcentral.org [drugcentral.org]

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-nitrobenzaldehyde

For Immediate Release: This whitepaper provides a comprehensive technical overview of the melting and boiling points of 4-Fluoro-3-nitrobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and a summary of physical constants.

Core Physicochemical Data

This compound is a solid, crystalline powder, with colors ranging from white and light orange to yellow and green. Its key physical properties are summarized below, providing a baseline for its handling and use in various synthetic applications.

| Property | Value | Source(s) |

| Melting Point | 43-47 °C | [1][2] |

| Boiling Point | ~222-225 °C | [3] |

| Boiling Point (Predicted) | 286.0 ± 25.0 °C | [4] |

| Molecular Formula | C₇H₄FNO₃ | |

| Molecular Weight | 169.11 g/mol |

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for the characterization and quality control of chemical compounds. The following sections detail the standard experimental procedures for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.[5][6]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance transitions from a solid to a liquid is observed and recorded as the melting point.[7] Pure crystalline compounds typically exhibit a sharp melting point, melting over a narrow range of 0.5-1.0°C.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]

-

Glass capillary tubes (sealed at one end)[8]

-

Thermometer

-

Mortar and pestle (for sample preparation)

Procedure:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heating.[8]

-

Capillary Tube Loading: The open end of the capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the solid into the sealed end, achieving a sample height of 2-3 mm.[8][9]

-

Heating: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[7][8] The sample is heated rapidly to a temperature about 15°C below the expected melting point.[8] The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[7]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a transparent liquid is recorded as the end of the melting range.[8]

Boiling Point Determination: Siwoloboff Method

For determining the boiling point of small quantities of liquid, the Siwoloboff method is a convenient and accurate micro-method.[1]

Principle: A small sample of the liquid is heated in a tube containing an inverted, sealed capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes as bubbles. At the boiling point, a continuous stream of bubbles emerges from the capillary. The boiling point is the temperature at which, upon slight cooling, the bubble stream stops and the liquid is drawn into the capillary tube.[1][10]

Apparatus:

-

Small test tube or fusion tube[1]

-

Capillary tube (sealed at one end)[1]

-

Thermometer

-

Heating bath (e.g., oil bath or Thiele tube)[1]

-

Rubber band or other means of attachment[1]

Procedure:

-

Sample Preparation: A small amount of the liquid (approximately 0.5 mL) is placed into the test tube.[11]

-

Assembly: The sealed capillary tube is placed, open end down, into the test tube containing the sample. The test tube is then attached to a thermometer.[1][11]

-

Heating: The entire assembly is immersed in a heating bath. The bath is heated gently and steadily.[11]

-

Observation and Recording: As the temperature approaches the boiling point, a stream of bubbles will be seen escaping from the inverted capillary. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[1]

Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from 4-fluoro-3-nitrobenzyl alcohol.

Caption: Synthesis workflow for this compound.

References

- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 2. 4-氟-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [chembk.com]

- 4. This compound CAS#: 42564-51-2 [m.chemicalbook.com]

- 5. westlab.com [westlab.com]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 11. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

Spectroscopic Profile of 4-Fluoro-3-nitrobenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the compound 4-Fluoro-3-nitrobenzaldehyde (CAS No. 42564-51-2), a key intermediate in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Executive Summary

This compound (C₇H₄FNO₃, Molar Mass: 169.11 g/mol ) is a substituted aromatic aldehyde. The presence and arrangement of the fluoro, nitro, and aldehyde functional groups on the benzene (B151609) ring give rise to a unique spectroscopic signature. This guide presents a detailed characterization of this molecule using ¹H NMR, ¹³C NMR, FT-IR, and GC-MS techniques, providing valuable data for its identification, purity assessment, and further application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum exhibits signals in the aromatic and aldehyde regions, consistent with the structure of the molecule. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.05 | s | - | H-C(O) |

| 8.60 | dd | 7.4, 2.2 | H-2 |

| 8.10-8.30 | m | - | H-6 |

| 7.51 | t | 9.4 | H-5 |

Diagram of Proton Assignments on this compound

A diagram illustrating the proton assignments for this compound.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The spectrum was also recorded in CDCl₃.

| Chemical Shift (δ) ppm | Assignment |

| 189.9 | C=O |

| 154.0 (d, J = 260 Hz) | C-4 |

| 139.0 | C-3 |

| 134.5 | C-1 |

| 132.0 | C-6 |

| 125.0 (d, J = 20 Hz) | C-5 |

| 118.0 (d, J = 25 Hz) | C-2 |

Note: 'd' denotes a doublet, and 'J' represents the coupling constant, arising from the interaction with the adjacent fluorine atom.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in this compound. The spectrum is typically recorded as a KBr pellet or a thin film.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Medium | Aldehydic C-H stretch (Fermi resonance doublet) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretches |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) provides information about the molecular weight and fragmentation pattern of the molecule.[1]

| m/z | Relative Intensity | Assignment |

| 169 | High | [M]⁺ (Molecular Ion) |

| 168 | Moderate | [M-H]⁺ |

| 140 | Moderate | [M-CHO]⁺ |

| 122 | Moderate | [M-NO₂-H]⁺ |

| 94 | Moderate | [M-NO₂-CHO]⁺ |

| 75 | Low | [C₆H₃F]⁺ |

Proposed Mass Spectrometry Fragmentation Pathway

A simplified diagram of the proposed fragmentation pathway for this compound in GC-MS.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy

A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is recorded against a background of air or the pure KBr pellet.

Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared. A small volume (typically 1 µL) is injected into the gas chromatograph. The GC is equipped with a capillary column suitable for the separation of aromatic compounds. The oven temperature is programmed to ramp from a lower temperature to a higher temperature to ensure good separation. The eluting compounds are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode.

Experimental Workflow Overview

A flowchart outlining the general workflow for the spectroscopic analysis of this compound.

This technical guide provides foundational spectroscopic data and methodologies for this compound. For more detailed information, researchers are encouraged to consult the primary literature and spectral databases.

References

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-nitrobenzaldehyde

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for 4-Fluoro-3-nitrobenzaldehyde (CAS No. 42564-51-2), a compound often utilized in organic synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure the implementation of appropriate safety measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding these hazards.

GHS Hazard Statements:

Hazard Pictogram:

-

Irritant[1]

Quantitative Safety Data

The following table summarizes the key physical and chemical properties of this compound relevant to its safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₄FNO₃ | [1] |

| Molecular Weight | 169.11 g/mol | [1] |

| Melting Point | 45-47 °C | [4] |

| Boiling Point | 285.996 °C at 760 mmHg | [4] |

| Density | 1.444 g/cm³ | [4] |

| Flash Point | >230 °F (>110 °C) | [4] |

| WGK (Water Hazard Class) | 3 | [4] |

Personal Protective Equipment (PPE) and Engineering Controls

To minimize exposure and ensure personal safety, the following PPE and engineering controls are mandatory when handling this compound.

| Control Measure | Specification | Source |

| Engineering Controls | Work in a well-ventilated area. The use of a chemical fume hood is recommended. Eyewash stations and safety showers must be readily accessible. | [5][6] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5] |

| Skin Protection | Wear protective gloves and clothing to prevent skin exposure. | [7] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A dust mask of type N95 (US) is recommended. |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the stability of this compound and preventing accidents.

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Do not breathe dust.[6]

-

Wash hands thoroughly after handling.[5]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[6]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[6]

-

Store locked up.[5]

-

Keep away from heat and sources of ignition.[5]

-

Incompatible with strong oxidizing agents.[5]

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Protocol | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. | [5] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention. Take off contaminated clothing and wash before reuse. | [5] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [5] |

Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Ensure adequate ventilation.

-

Use personal protective equipment as required.

-

Avoid dust formation.

-

Sweep up and shovel into suitable containers for disposal.[5]

-

Do not let the product enter drains.

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or foam.

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocol: General Weighing and Dispensing in a Laboratory Setting

This protocol outlines a standard procedure for safely weighing and dispensing this compound powder in a research laboratory.

-

Preparation:

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Don the required PPE: lab coat, chemical safety goggles, and nitrile gloves.

-

Place a calibrated weighing balance inside the fume hood.

-

Prepare a clean, tared weighing vessel.

-

-

Dispensing:

-

Retrieve the this compound container from its designated storage location.

-

Inside the fume hood, carefully open the container.

-

Using a clean spatula, transfer the desired amount of the powder to the weighing vessel. Avoid creating dust.

-

Once the target weight is achieved, securely close the primary container.

-

-

Clean-up:

-

Carefully clean the spatula and any contaminated surfaces within the fume hood using an appropriate solvent and waste disposal procedure.

-

Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

-

Wash hands thoroughly after completing the task.

-

Visualizing Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. This compound | C7H4FNO3 | CID 598129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 25 g, CAS No. 42564-51-2 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 3. This compound, 50 g, CAS No. 42564-51-2 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 4. Cas 42564-51-2,this compound | lookchem [lookchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.fr [fishersci.fr]

- 7. fishersci.com [fishersci.com]

In-Depth Technical Guide to the Material Safety of 4-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 4-Fluoro-3-nitrobenzaldehyde, intended for use by professionals in research and drug development. The information is presented to ensure safe handling, storage, and use of this compound, with detailed experimental contexts for its hazard classifications.

Chemical and Physical Properties

This compound is a substituted aromatic aldehyde. Its physical and chemical characteristics are crucial for understanding its behavior under various laboratory conditions.

| Property | Value |

| Molecular Formula | C₇H₄FNO₃ |

| Molecular Weight | 169.11 g/mol |

| Appearance | White to yellowish solid particles or crystalline powder |

| Melting Point | 45-47 °C |

| Boiling Point | ~222-225 °C |

| Solubility | Soluble in organic solvents like alcohols and ketones; insoluble in water. |

| CAS Number | 42564-51-2 |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Primary Hazards: Irritant.[1]

Experimental Protocols for Toxicological Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. Below are detailed methodologies for key toxicological endpoints, based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance. It is a stepwise procedure with the use of a minimum number of animals per step to obtain sufficient information on the acute toxicity to enable its classification.

Experimental Workflow:

Caption: Workflow for OECD Guideline 423 (Acute Toxic Class Method).

Methodology:

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.[2] Animals are acclimatized to laboratory conditions for at least five days.

-

Housing and Feeding: Animals are housed in appropriate cages with controlled temperature and a 12-hour light/dark cycle.[2] Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[2]

-

Dose Preparation and Administration: The test substance is typically administered in a constant volume, using water or another appropriate vehicle. The dose is administered by gavage using a stomach tube.

-

Procedure: A stepwise procedure is used, typically starting with a dose of 300 mg/kg. Three animals are used in the first step. The outcome of this step (number of mortalities) determines the next step:

-

If 2-3 animals die, the test is stopped, and the substance is classified. A lower starting dose may be considered for re-evaluation.

-

If 0-1 animal dies, the same dose is administered to another three animals.

-

The observation of the second group determines the subsequent steps, which may involve testing at higher or lower fixed dose levels (5, 50, 2000 mg/kg).

-

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern) and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro test method uses a reconstructed human epidermis (RhE) model to assess the potential of a chemical to cause skin irritation.[1][3]

Experimental Workflow:

Caption: Workflow for OECD Guideline 439 (In Vitro Skin Irritation).

Methodology:

-

Tissue Preparation: Commercially available Reconstructed Human Epidermis (RhE) tissues, which consist of non-transformed human keratinocytes cultured to form a multi-layered, differentiated epidermis, are used.[4] Tissues are pre-incubated in a defined culture medium.

-

Application of Test Substance: A small amount of this compound (as a solid or in an appropriate solvent) is applied topically to the surface of the RhE tissue.[4] Negative (e.g., phosphate-buffered saline) and positive (e.g., 5% sodium dodecyl sulfate) controls are run in parallel.

-

Incubation: The treated tissues are incubated for a specified period (e.g., 60 minutes) at 37°C.[1]

-

Post-Treatment: After incubation, the tissues are thoroughly rinsed to remove the test substance and then transferred to fresh culture medium for a post-incubation period (e.g., 42 hours).[1]

-

Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] Viable cells with active mitochondria reduce the yellow MTT to a blue formazan salt.[5]

-

Data Analysis: The amount of formazan produced is quantified by measuring its absorbance after extraction from the tissue. The viability of the treated tissues is expressed as a percentage of the negative control.

-

Interpretation: If the mean tissue viability is less than or equal to 50%, the substance is classified as a skin irritant (UN GHS Category 2).[1][3][4]

In Vitro Eye Irritation: Reconstructed human Cornea-like Epithelium (RhCE) Test Method (OECD Guideline 492)

This in vitro test method utilizes a Reconstructed human Cornea-like Epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[6]

Methodology:

-

Tissue Preparation: RhCE models, which mimic the properties of the human corneal epithelium, are pre-warmed in a cell culture incubator.[7]

-

Application of Test Substance: The test substance (50 µL for liquids or 50 mg for solids) is applied to the apical surface of triplicate tissue models.[7] Negative and positive controls are also tested.

-

Incubation: The dosed tissues are incubated for a defined period (e.g., 30 minutes for liquids, 6 hours for solids).[7]

-

Post-Treatment: The test substance is removed by washing, and the tissues undergo a post-exposure soak in fresh medium.[7]

-

Viability Assessment: Tissue viability is assessed using the MTT assay, similar to the skin irritation test.[8]

-

Interpretation: A chemical is identified as not requiring classification (UN GHS No Category) if the mean tissue viability is greater than 60%.[9]

Potential Toxicological Pathway

The toxicity of many nitroaromatic compounds is linked to their metabolic activation, primarily through the reduction of the nitro group.[10] This process can lead to the formation of reactive intermediates capable of causing cellular damage, including genotoxicity.[11] While a specific pathway for this compound is not extensively documented in publicly available literature, a plausible generalized pathway based on related compounds is presented below.

Caption: Proposed metabolic activation and genotoxicity pathway for this compound.

This pathway illustrates that the nitro group of the parent compound can be enzymatically reduced in a stepwise manner to form nitroso and then N-hydroxylamino intermediates.[11] The N-hydroxylamino metabolite is a key toxic intermediate. It can be further activated, for example through O-esterification, to form a highly reactive nitrenium ion.[11] This electrophilic species can then covalently bind to cellular nucleophiles such as DNA and proteins, leading to the formation of adducts. DNA adducts can result in mutations and genotoxicity, while binding to critical proteins can lead to cytotoxicity.[10][12]

Safe Handling and First Aid

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated or ventilation is inadequate, use a NIOSH-approved respirator.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. senzagen.com [senzagen.com]

- 4. iivs.org [iivs.org]

- 5. oecd.org [oecd.org]

- 6. oecd.org [oecd.org]

- 7. x-cellr8.com [x-cellr8.com]

- 8. iivs.org [iivs.org]

- 9. onesearch.unifi.it [onesearch.unifi.it]

- 10. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to 4-Fluoro-3-nitrobenzaldehyde and Its Synonyms for Advanced Research

This in-depth technical guide serves as a core resource for researchers, scientists, and professionals in drug development on 4-Fluoro-3-nitrobenzaldehyde. The document outlines its chemical identity, including a comprehensive list of synonyms, and presents its physicochemical properties in a clear, tabular format. Detailed experimental protocols for its synthesis and a key application in the synthesis of a vancomycin (B549263) intermediate are provided, alongside illustrative diagrams of the chemical workflows.

Chemical Identity and Synonyms

This compound is a versatile synthetic intermediate. A thorough understanding of its various designations is crucial for comprehensive literature searches and chemical sourcing. The compound is systematically named as this compound according to IUPAC nomenclature.[1] However, it is also widely recognized by several other names and identifiers.

One of the most common synonyms is 2-Fluoro-5-formylnitrobenzene , which follows a different substitution numbering pattern on the benzene (B151609) ring.[1] A comprehensive list of synonyms and identifiers is provided in the table below to facilitate its recognition across various databases and publications.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonym | 2-Fluoro-5-formylnitrobenzene | [1] |

| 3-Nitro-4-fluorobenzaldehyde | [1] | |

| Benzaldehyde, 4-fluoro-3-nitro- | [1] | |

| CAS Number | 42564-51-2 | [1][2][3] |

| Molecular Formula | C7H4FNO3 | [1][2] |

| Molecular Weight | 169.11 g/mol | [1][2][3] |

| InChI | InChI=1S/C7H4FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | [1][3] |

| InChIKey | ILKWFRCNNILIJW-UHFFFAOYSA-N | [1][3] |

| SMILES | C1=CC(=C(C=C1C=O)--INVALID-LINK--[O-])F | [1] |

| PubChem CID | 598129 | [1] |

| EC Number | 642-530-0 | [1] |

| MDL Number | MFCD01861388 | [3] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in chemical synthesis. These properties have been compiled from various sources and are summarized in the table below for easy reference.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | White to tan crystalline powder | [4] |

| Melting Point | 45-47 °C | [2][3][4] |

| Boiling Point | 286.0 ± 25.0 °C (Predicted) | [2][4] |

| Density | 1.443 ± 0.06 g/cm³ (Predicted) | [2][4] |

| Flash Point | >230 °F (>110 °C) | [2][4] |

| Solubility | Soluble in organic solvents, insoluble in water. | |

| Storage Temperature | Room Temperature, keep in a dark and dry place. | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its application in the synthesis of complex molecules are critical for researchers. This section provides step-by-step protocols for key cited experiments.

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below: oxidation of 4-fluoro-3-nitrobenzyl alcohol and nucleophilic aromatic substitution of 4-chloro-3-nitrobenzaldehyde (B100839). A third common method, the direct nitration of 4-fluorobenzaldehyde (B137897), is also discussed.

This method provides a high yield of the target compound through the oxidation of the corresponding benzyl (B1604629) alcohol.

-

Reaction Scheme:

-

Procedure:

-

To a solution of 4-fluoro-3-nitrobenzyl alcohol (1.0 g, 5.84 mmol) and triethylamine (B128534) (4.07 mL, 29.2 mmol) in dichloromethane (B109758) (20 mL), add a dimethyl sulfoxide (B87167) (12 mL) suspension of the pyridine-sulfur trioxide complex (4.65 g, 29.2 mmol).

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Upon completion of the reaction, dilute the solution with ether (150 mL).

-

Wash the organic layer sequentially with water, 5% potassium bisulfate solution, and water.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by distillation under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography using a hexane-ethyl acetate (B1210297) (5:1) eluent to afford this compound.

-

-

Quantitative Data:

-

Yield: 0.86 g (87%)

-

This process involves the displacement of a chlorine atom with a fluorine atom and is suitable for industrial-scale production.

-

Reaction Scheme:

-

Procedure:

-

Suspend 4-chloro-3-nitrobenzaldehyde (93 g, 0.5 mol) and potassium fluoride (B91410) (58 g, 1 mol) in 250 mL of dimethylformamide (DMF).

-

Stir the mixture for one hour at 160°C.

-

Evaporate the dimethylformamide in vacuo.

-

Cool the residue and stir with 200 mL of water.

-

Extract the mixture with methylene (B1212753) chloride.

-

Dry the organic phase.

-

Evaporate the methylene chloride to obtain this compound.

-

-

Quantitative Data:

-

Yield: 83 g of 90.2% purity (88% of theoretical yield)

-

The direct nitration of 4-fluorobenzaldehyde is a known method for synthesizing this compound. While the specific experimental details from the original 1957 publication were not accessible, a general procedure based on the nitration of a similar substrate, 4-fluorobenzoic acid, is provided as a likely applicable method.

-

Conceptual Reaction Scheme:

-

General Procedure (Adapted from the nitration of 4-fluorobenzoic acid):

-

Dissolve 4-fluorobenzaldehyde in concentrated sulfuric acid under cooling in an ice bath.

-

Add a nitrating agent (e.g., potassium nitrate (B79036) or a mixture of nitric acid and sulfuric acid) portionwise, maintaining a low temperature.

-

Allow the reaction mixture to stir at room temperature for several hours or overnight.

-

Pour the reaction mixture onto crushed ice with stirring to precipitate the product.

-

Collect the solid product by filtration and wash thoroughly with water.

-

Dry the product to obtain this compound.

-

Application in the Synthesis of a Vancomycin Intermediate

This compound is a key building block in the synthesis of complex, biologically active molecules. One notable example is its use in a titanium-mediated aldol (B89426) reaction for the synthesis of a precursor to vancomycin.

-

Reaction Scheme:

-

Procedure:

-

The known oxazolidinethione is subjected to a titanium-mediated aldol reaction with this compound under conditions designed to produce the syn aldol product.

-

Following the aldol addition, an in situ methanolysis is performed.

-

This one-pot procedure cleanly provides the desired methyl ester intermediate.

-

-

Quantitative Data:

-

Yield: 90%

-

Diastereomeric Ratio: >99:1

-

Visualizations

The following diagrams, generated using Graphviz, illustrate the experimental workflows described above.

Caption: Workflow for the synthesis of this compound by oxidation.

Caption: Workflow for the synthesis of this compound by SNAr.

Caption: Workflow for the synthesis of a vancomycin intermediate.

References

Methodological & Application

Application Notes and Protocols: 4-Fluoro-3-nitrobenzaldehyde as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzaldehyde is a valuable and versatile building block in organic synthesis, prized for its utility in the construction of a wide array of complex molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring an aldehyde for further functionalization, a nitro group that can be readily reduced to an amine, and a fluorine atom that can participate in nucleophilic aromatic substitution (SNAr) reactions, makes it a strategic starting material for the synthesis of diverse heterocyclic compounds and other pharmacologically relevant scaffolds.

These application notes provide an overview of the synthetic utility of this compound, with a focus on its application in the synthesis of kinase inhibitors, specifically those targeting Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in the pathology of Alzheimer's disease. Detailed experimental protocols for key transformations are provided to facilitate its use in the laboratory.

Key Synthetic Applications

The strategic placement of reactive functional groups on the phenyl ring of this compound allows for a variety of chemical transformations, making it a cornerstone for the synthesis of numerous molecular architectures.

1. Synthesis of Substituted Benzimidazoles: The aldehyde functionality of this compound can readily undergo condensation with o-phenylenediamines to form substituted benzimidazoles. This reaction is a cornerstone of heterocyclic chemistry, providing access to a class of compounds with a broad spectrum of biological activities.

2. Knoevenagel Condensation: The aldehyde group can participate in Knoevenagel condensation reactions with active methylene (B1212753) compounds. This carbon-carbon bond-forming reaction is instrumental in the synthesis of α,β-unsaturated systems, which are precursors to a variety of pharmacologically active molecules.

3. Precursor to Bioactive Molecules: this compound serves as a key starting material for the synthesis of various kinase inhibitors. The nitro group can be reduced to an amine, which can then be further functionalized, while the fluorine atom allows for the introduction of various moieties through SNAr reactions.

Application in the Synthesis of GSK-3β Inhibitors for Alzheimer's Disease

Glycogen Synthase Kinase-3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes. Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease. In the context of Alzheimer's, GSK-3β is known to contribute to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles (NFTs), and to be involved in the production of amyloid-beta (Aβ) peptides, which form amyloid plaques. Both NFTs and Aβ plaques are hallmark pathological features of Alzheimer's disease.

The development of GSK-3β inhibitors is a promising therapeutic strategy for Alzheimer's disease. This compound has been utilized as a starting material in the synthesis of potent and selective GSK-3β inhibitors.

GSK-3β Signaling Pathway in Alzheimer's Disease

The following diagram illustrates the central role of GSK-3β in the molecular pathology of Alzheimer's disease and the point of intervention for GSK-3β inhibitors.

Caption: The GSK-3β signaling pathway in Alzheimer's disease.

Experimental Protocols

The following protocols provide detailed methodologies for key transformations involving this compound.

Protocol 1: Synthesis of 2-(4-Fluoro-3-nitrophenyl)-1H-benzo[d]imidazole

This protocol describes a general procedure for the synthesis of a substituted benzimidazole (B57391) via the condensation of this compound with o-phenylenediamine (B120857).

Reaction Scheme:

Materials:

-

This compound

-

o-Phenylenediamine

-

Ammonium (B1175870) chloride (NH₄Cl) or other suitable catalyst

-

Ethanol (B145695) (EtOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol.

-

Add a catalytic amount of ammonium chloride (e.g., 0.1 eq).

-

Stir the reaction mixture at 80 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated product by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the desired 2-(4-Fluoro-3-nitrophenyl)-1H-benzo[d]imidazole.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | o-Phenylenediamine | NH₄Cl | EtOH | 80 | 2.5 | ~85-95 |

Characterization Data (Expected):

-

¹H NMR: Peaks corresponding to the aromatic protons of the benzimidazole and the substituted phenyl ring.

-

Mass Spectrometry: Molecular ion peak corresponding to the calculated mass of the product.

-

IR Spectroscopy: Characteristic peaks for N-H, C=N, and aromatic C-H stretching.

Protocol 2: Knoevenagel Condensation with Malononitrile (B47326)

This protocol details the Knoevenagel condensation of this compound with malononitrile to synthesize 2-((4-fluoro-3-nitrophenyl)methylene)malononitrile.

Reaction Scheme:

Materials:

-

This compound

-

Malononitrile

-

Piperidine (B6355638) or other basic catalyst

-

Ethanol (EtOH) or other suitable solvent

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add malononitrile (1.1 eq) to the solution.

-

Add a catalytic amount of piperidine (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the product with cold ethanol and dry under vacuum.

Quantitative Data (Representative):

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Condition | Time (h) | Yield (%) |

| This compound | Malononitrile | Piperidine | EtOH | Reflux | 2-4 | >90 |

Characterization Data (Expected):

-

¹H NMR: Signals for the aromatic protons and the vinylic proton.

-

¹³C NMR: Peaks for the aromatic carbons, the nitrile carbons, and the carbons of the double bond.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Workflow for Synthesis of a Kinase Inhibitor Precursor

The following diagram outlines a logical workflow for the synthesis of a key intermediate for kinase inhibitors, starting from this compound.

Caption: A general synthetic workflow utilizing this compound.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an ideal starting material for the synthesis of complex and biologically active molecules. The provided application notes and protocols serve as a guide for researchers in the fields of medicinal chemistry and drug discovery, highlighting its utility in the development of kinase inhibitors and other therapeutic agents. The detailed experimental procedures and workflow diagrams offer a practical resource for the efficient and strategic use of this important synthetic intermediate.

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives Using 4-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 7-fluoroquinazoline (B90720) derivatives starting from 4-fluoro-3-nitrobenzaldehyde. This method is based on a one-pot reductive cyclization reaction, a streamlined and efficient approach to this important heterocyclic scaffold. Quinazoline (B50416) derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including as inhibitors of key signaling proteins in cancer.

Introduction

Quinazolines are a class of heterocyclic aromatic compounds that form the core structure of many biologically active molecules.[1] Their derivatives have garnered significant attention in drug discovery for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] The quinazoline scaffold is a key pharmacophore in several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, which are inhibitors of the epidermal growth factor receptor (EGFR).[1]

The 7-fluoro substitution on the quinazoline ring is of particular interest as fluorine incorporation can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins. This document details a synthetic strategy for 7-fluoroquinazolines utilizing the readily available starting material, this compound.

Synthetic Strategy: One-Pot Reductive Cyclization

The synthesis of the 7-fluoroquinazoline core from this compound can be effectively achieved through a one-pot reductive cyclization. This method is advantageous as it avoids the isolation of the potentially unstable 2-amino-4-fluorobenzaldehyde (B111960) intermediate.[1] The reaction involves the in-situ reduction of the nitro group to an amine, which then condenses with a one-carbon source, such as formamide (B127407), to form the quinazoline ring system.[1]

Experimental Protocol

This protocol is adapted from the synthesis of 7-chloroquinazoline (B1588860) from 4-chloro-3-nitrobenzaldehyde (B100839) and describes the synthesis of 7-fluoroquinazoline.[1]

Materials:

-

This compound

-

Iron powder (fine grade)

-

Formamide

-

Glacial Acetic Acid

-

Water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of this compound (1.0 eq.) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq.).

-

Heat the mixture to 50-60 °C and then add a catalytic amount of glacial acetic acid dropwise.

-

After the addition of acetic acid, add formamide in excess (it can also serve as the solvent).

-

Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting residue is then partitioned between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 7-fluoroquinazoline.

Data Presentation

Table 1: Estimated Reaction Yield for the Synthesis of 7-Fluoroquinazoline

| Starting Material | Product | Reducing Agent | One-Carbon Source | Estimated Yield (%)* |

| This compound | 7-Fluoroquinazoline | Iron Powder | Formamide | 65-80 |

*Note: The yield is an estimated range based on similar reported reductive cyclization reactions of substituted o-nitrobenzaldehydes. Actual yields may vary depending on the specific reaction conditions and scale.

Table 2: Biological Activity of Representative Fluoro-Substituted Quinazoline Derivatives as EGFR and VEGFR-2 Inhibitors

| Compound Reference | Target(s) | IC50 (nM)* | Cell Line(s) Tested |

| Compound 6 [3] | EGFR / VEGFR-2 | 10 / 80 | B16 Melanoma |

| Compound 8 [3] | EGFRwt / EGFRT790M/L858R | 0.8 / 2.7 | H1975, A549, HeLa, MCF-7 |

| Compound 9c [4] | VEGFR-2 / EGFRT790M / EGFRWT | 850 / 220 / 150 | HepG2, MCF-7, HCT116, A549 |

| Compound 9d [4] | VEGFR-2 / EGFRT790M / EGFRWT | 900 / 260 / 200 | HepG2, MCF-7, HCT116, A549 |

| Compound 10e [5] | EGFR | 280 (MDA-MB-231), 350 (MCF-7) | MDA-MB-231, MCF-7 |

| Gefitinib (Reference)[5] | EGFR | 1300 (MDA-MB-231), 970 (MCF-7) | MDA-MB-231, MCF-7 |

| Sorafenib (Reference)[3] | EGFR / VEGFR-2 | 20 / 80 | B16 Melanoma |

*IC50 values represent the concentration of the compound required to inhibit the activity of the target or cell growth by 50%.

Mandatory Visualizations

Experimental Workflow

Caption: One-pot reductive cyclization workflow.

EGFR Signaling Pathway Inhibition

Caption: EGFR signaling pathway inhibition.

VEGFR-2 Signaling Pathway Inhibition

Caption: VEGFR-2 signaling pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, 25 g, CAS No. 42564-51-2 | Building Blocks | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - Austria [carlroth.com]

- 3. 7-Fluoro-4-quinazolone synthesis - chemicalbook [chemicalbook.com]

- 4. This compound 97 42564-51-2 [sigmaaldrich.com]

- 5. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 4-Fluoro-3-nitrobenzaldehyde in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-3-nitrobenzaldehyde as a key intermediate in the synthesis of medicinally relevant compounds. The following sections detail its application in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, including synthetic procedures, quantitative biological data, and visual representations of the synthetic workflow.

Application Note: Synthesis of Phenyl Urea (B33335) Derivatives as IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating tumor immune escape.[1] this compound is a versatile starting material for the synthesis of a novel series of phenyl urea derivatives that have demonstrated potent and selective inhibition of IDO1.[1][2]

The synthetic strategy involves the initial nitration of commercially available 4-fluorobenzaldehyde (B137897) to yield this compound. This intermediate then undergoes a series of transformations, including reduction of the nitro group, reaction with a substituted phenyl isocyanate to form the core urea linkage, and subsequent modifications to generate a library of potential IDO1 inhibitors. The biological evaluation of these compounds has identified derivatives with significant inhibitory activity at nanomolar concentrations, highlighting the utility of this compound in the discovery of novel cancer therapeutics.[1]

Quantitative Data: IDO1 Inhibitory Activity of Phenyl Urea Derivatives

The following table summarizes the in vitro inhibitory activity of representative phenyl urea derivatives synthesized from this compound against human IDO1 (hIDO1).

| Compound ID | hIDO1 IC50 (μM) | TDO IC50 (μM) |

| i12 | 0.6 | >40 |

| i23 | 0.1 | >40 |

| i24 | 0.1 | >40 |

| Data sourced from Chen, X., et al. (2020).[1][2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate a)

This protocol describes the nitration of 4-fluorobenzaldehyde to produce the key intermediate, this compound.

Materials:

-

4-fluorobenzaldehyde

-

Sulfuric acid (H₂SO₄)

-

Nitric acid (HNO₃)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Ice

-

Round-bottom flask

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, cool 24 mL of sulfuric acid to -5 °C using an ice-salt bath.

-

Slowly add 3 mL of nitric acid to the cooled sulfuric acid with continuous stirring.

-

To this mixture, slowly add 6 g (48.3 mmol) of 4-fluorobenzaldehyde while maintaining the temperature at -5 °C.[2]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto ice and extract the aqueous layer with 200 mL of ethyl acetate.

-

Wash the organic layer twice with 60 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mobile phase of petroleum ether/ethyl acetate (30:1 v/v) to afford this compound as a light yellow solid.[2]

-

Yield: 7.8 g (95.4%).[2]

Protocol 2: General Procedure for the Synthesis of Phenyl Urea Derivatives (Exemplified by the synthesis of compound i12)

This protocol outlines the multi-step synthesis of a representative IDO1 inhibitor, compound i12 , starting from this compound.

Step 1: Reductive Amination

-

A solution of this compound, a primary amine, and acetic acid in methanol (B129727) is stirred at room temperature.

-

Sodium cyanoborohydride is added portion-wise, and the reaction is stirred overnight.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 2: Reduction of the Nitro Group

-

The product from Step 1 is dissolved in a mixture of ethanol (B145695) and water.

-

Iron powder and ammonium (B1175870) chloride are added, and the mixture is heated to reflux.

-

The reaction is monitored by TLC. Upon completion, the mixture is filtered through celite, and the filtrate is concentrated.

Step 3: Urea Formation

-

The aniline (B41778) derivative from Step 2 is dissolved in dichloromethane.

-

A substituted phenyl isocyanate is added, and the mixture is stirred at room temperature.

-

The resulting precipitate is collected by filtration and washed to yield the final phenyl urea derivative.

Diagrams

Caption: Synthetic workflow for phenyl urea IDO1 inhibitors.

This document provides a foundational guide for the utilization of this compound in the synthesis of potent IDO1 inhibitors. The provided protocols and data can be adapted and expanded upon for the development of novel therapeutic agents.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4-Fluoro-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-nitrobenzaldehyde is a versatile building block in organic synthesis, prized for its reactivity in nucleophilic aromatic substitution (SNAr) reactions. The presence of a strongly electron-withdrawing nitro group ortho to the fluorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the fluoride (B91410) ion by a wide range of nucleophiles, providing a straightforward route to a diverse array of 4-substituted-3-nitrobenzaldehyde derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

The general SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized Meisenheimer complex, followed by the elimination of the fluoride leaving group to restore aromaticity. The high electronegativity of the fluorine atom enhances the rate of the initial nucleophilic attack, often leading to high yields and clean reactions under relatively mild conditions.

Applications in Synthesis

The SNAr reactions of this compound are instrumental in the construction of various molecular scaffolds. Key applications include:

-

Synthesis of Aryl Ethers: Reaction with phenols and alcohols provides access to 4-aryloxy- and 4-alkoxy-3-nitrobenzaldehydes, which are precursors to compounds with potential applications in medicinal chemistry and materials science.

-

Synthesis of Aryl Amines: Amines, both primary and secondary, readily displace the fluoride to yield 4-amino-3-nitrobenzaldehyde (B1281796) derivatives. These are key intermediates for the synthesis of various heterocyclic compounds and can be found in the core structures of many biologically active molecules.

-

Synthesis of Thioethers: The reaction with thiols offers an efficient route to 4-thioether-3-nitrobenzaldehydes, which are important in the development of various therapeutic agents.

Quantitative Data Summary

The following table summarizes quantitative data for representative SNAr reactions involving this compound and its chloro-analogue, which exhibits similar reactivity.

| Reactant | Nucleophile | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 4-Chloro-3-nitrobenzaldehyde (B100839) | Potassium Fluoride | This compound | DMF | - | 160 | 1 | 88 |

| 4-Chloro-3-nitrobenzaldehyde | Potassium Fluoride | This compound | Sulfolane | - | 180 | 1 | 92.5 |

| 4-Fluoro-3-phenoxy-benzaldehyde ethylene (B1197577) acetal | Hydrochloric Acid | 4-Fluoro-3-phenoxy-benzaldehyde | Ethanol/Water/Toluene | - (for deprotection) | Room Temp | 3 | 91 |

Note: The yields for the synthesis of this compound are from its chloro-analogue via a Halex reaction. The yield for 4-fluoro-3-phenoxy-benzaldehyde is from the deprotection of its acetal, the synthesis of which involves an SNAr reaction.

Experimental Protocols

The following are detailed protocols for key SNAr reactions of this compound. These are based on established procedures for the analogous 4-chloro-3-nitrobenzaldehyde and are expected to proceed efficiently, potentially under even milder conditions or with shorter reaction times due to the higher reactivity of the C-F bond in SNAr.

Protocol 1: Synthesis of 4-Aryloxy-3-nitrobenzaldehydes via Reaction with Phenols

This protocol describes the synthesis of 4-phenoxy-3-nitrobenzaldehyde as a representative example.

Materials:

-

This compound (1.0 eq)

-

Phenol (B47542) (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of phenol (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford 4-phenoxy-3-nitrobenzaldehyde.

Protocol 2: Synthesis of 4-(Alkylamino/Arylamino)-3-nitrobenzaldehydes via Reaction with Amines

This protocol provides a general procedure for the reaction with primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Amine (primary or secondary) (1.1-2.2 eq)

-

Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃) (as needed)

-

Ethanol, DMF, or DMSO

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, DMF, or DMSO).

-

Add the desired amine (1.1-2.2 eq).

-

If the amine salt is used or to neutralize the HF formed, add a base such as triethylamine or potassium carbonate.

-

Stir the reaction mixture at room temperature or heat gently, depending on the reactivity of the amine. Monitor the reaction by TLC.

-